

# Preclinical Profile of BAY-8400: A Potent and Selective DNA-PK Inhibitor

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## Compound of Interest

Compound Name: BAY-8400

Cat. No.: B8210263

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for **BAY-8400**, a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK). The information presented herein is intended for researchers, scientists, and professionals involved in drug development and is based on published preclinical studies.

## Core Compound Properties and Mechanism of Action

**BAY-8400** is an orally active small molecule that has been identified as a highly selective inhibitor of DNA-PK.[1][2][3][4] DNA-PK plays a critical role in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs).[5] By inhibiting DNA-PK, **BAY-8400** prevents the repair of DNA damage, leading to the accumulation of DSBs and subsequent cell death, particularly in cancer cells where DNA damage is a common feature.[1][6] Preclinical studies have demonstrated that this mechanism of action results in a synergistic enhancement of the efficacy of DNA-damaging agents, such as targeted alpha therapies.[1][2][6][7]

## Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies involving **BAY-8400**.

Table 1: In Vitro Potency and Selectivity

Target	Assay Type	IC50 (nM)	Reference
DNA-PK	Biochemical	81	[1][3][4]
DNA-PK	Cellular (γH2AX in HT-144 cells)	69	[1]
PI3Kβ	Biochemical	117	[8]
ATR	Biochemical (binding)	394	[8]
mTOR	Biochemical	1910	[8]
ATM	Biochemical	19300	[8]

Table 2: In Vitro and In Vivo Pharmacokinetics

Parameter	Species	Value	Reference
Oral Bioavailability (F)	Rat	22%	[1]
Blood Clearance (CL)	Rat (i.v.)	2.2 L/h/kg	[1]
Blood Clearance (CL)	Mouse (i.v.)	8.1 L/h/kg	[1]
Volume of Distribution (Vd)	Rat (i.v.)	1.8 L/kg	[1]
Volume of Distribution (Vd)	Mouse (i.v.)	3.7 L/kg	[1]
Half-life (t1/2)	Rat (i.v.)	0.84 h	[1]
Half-life (t1/2)	Mouse (i.v.)	0.68 h	[1]
Half-life (t1/2)	Rat (oral)	4 h	[1]
Fraction unbound (fu) in plasma	Mouse	49%	[1]

Table 3: In Vivo Efficacy in LNCaP Xenograft Model

Treatment Group	Dosing	T/Carea Ratio	Reference
BAY-8400 monotherapy	150 mg/kg, daily, oral	0.76	<a href="#">[1]</a>
PSMA-TTC BAY 2315497	150 kBq/kg, single injection	0.38	<a href="#">[1]</a>
BAY-8400 + PSMA-TTC BAY 2315497	150 mg/kg daily oral + single injection	0.22	<a href="#">[1]</a>

## Experimental Protocols

### DNA-PK Biochemical Assay (TR-FRET)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the in vitro potency of **BAY-8400** against DNA-PK.

- Reagents and Materials:
  - Recombinant human DNA-PK enzyme.
  - DNA-PK substrate peptide (e.g., a p53-derived peptide).
  - ATP.
  - Assay Buffer: 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl<sub>2</sub>, 1 mM EGTA.
  - DNA-PK Activator (e.g., calf thymus DNA).
  - Terbium (Tb)-labeled anti-phospho-substrate antibody.
  - Fluorescent acceptor (e.g., GFP-tagged protein or fluorescently labeled peptide).
  - **BAY-8400** serially diluted in DMSO.
  - 384-well assay plates.

- Procedure: a. A solution of the DNA-PK substrate and ATP is prepared in the kinase reaction buffer. b. The DNA-PK enzyme is added to the assay plate. c. **BAY-8400** at various concentrations is added to the wells. d. The kinase reaction is initiated by adding the substrate and ATP mixture to the wells. e. The plate is incubated at room temperature for a defined period (e.g., 60 minutes). f. The reaction is stopped by the addition of an EDTA solution. g. The Tb-labeled antibody and the fluorescent acceptor are added to the wells. h. The plate is incubated for a further 60 minutes at room temperature to allow for antibody binding. i. The TR-FRET signal is read on a compatible plate reader.
- Data Analysis:
  - The TR-FRET ratio is plotted against the concentration of **BAY-8400**.
  - The data is fitted to a sigmoidal dose-response curve to determine the IC50 value.

## Cellular $\gamma$ H2AX Assay

This assay measures the inhibition of DNA damage repair in cells by quantifying the levels of phosphorylated H2AX ( $\gamma$ H2AX), a marker of DNA double-strand breaks.

- Cell Culture and Treatment:
  - Human tumor cell lines (e.g., HT-144 melanoma) are cultured in appropriate media.
  - Cells are seeded in 96-well plates.
  - Cells are treated with a DNA-damaging agent (e.g., ionizing radiation or a topoisomerase inhibitor) in the presence of varying concentrations of **BAY-8400**.
  - Cells are incubated for a specific period to allow for DNA damage and repair.
- Immunostaining: a. Cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100). b. Cells are incubated with a primary antibody specific for  $\gamma$ H2AX. c. After washing, cells are incubated with a fluorescently labeled secondary antibody. d. Nuclei are counterstained with a DNA dye (e.g., DAPI or DRAQ5).
- Imaging and Analysis:

- Images of the stained cells are acquired using a high-content imaging system or a flow cytometer.
- The intensity of the  $\gamma$ H2AX fluorescence within the nucleus is quantified using image analysis software.
- The IC50 value is determined by plotting the  $\gamma$ H2AX signal against the concentration of **BAY-8400**.

## LNCaP Xenograft Mouse Model

This in vivo model is used to assess the anti-tumor efficacy of **BAY-8400**, alone and in combination with other therapies, in a human prostate cancer model.

- Cell Preparation and Implantation:
  - LNCaP human prostate cancer cells are cultured and harvested during the exponential growth phase.
  - A suspension of LNCaP cells (e.g.,  $1 \times 10^6$  cells) is mixed with Matrigel.
  - The cell suspension is subcutaneously injected into the flank of immunocompromised mice (e.g., nu/nu or SCID mice).
- Tumor Growth and Treatment:
  - Tumor growth is monitored regularly using calipers.
  - When tumors reach a predetermined size (e.g., 100-150 mm<sup>3</sup>), the mice are randomized into treatment groups.
  - **BAY-8400** is administered orally at a specified dose and schedule (e.g., 150 mg/kg daily).
  - For combination studies, the other therapeutic agent (e.g., PSMA-TTC BAY 2315497) is administered according to its protocol.
- Efficacy Evaluation:

- Tumor volumes and body weights are measured throughout the study.
- The anti-tumor efficacy is typically expressed as the T/C (treatment/control) ratio of the tumor areas.
- At the end of the study, tumors may be excised for further analysis.

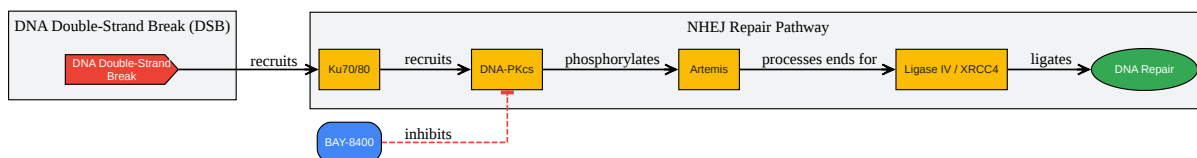
## In Vivo Pharmacokinetic Studies

These studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of **BAY-8400** in animal models.

- Animal Models:
  - Male Wistar rats and mice are commonly used.
- Drug Administration and Sampling:
  - For intravenous (i.v.) administration, **BAY-8400** is formulated in a suitable vehicle and injected at a specific dose (e.g., 0.3 mg/kg in rats).
  - For oral (p.o.) administration, **BAY-8400** is given by gavage.
  - Blood samples are collected at various time points after administration.
  - Plasma is separated from the blood samples.
- Bioanalysis and Data Analysis:
  - The concentration of **BAY-8400** in the plasma samples is determined using a validated analytical method, such as LC-MS/MS.
  - Pharmacokinetic parameters, including clearance, volume of distribution, half-life, and oral bioavailability, are calculated from the plasma concentration-time data.

## Visualizations

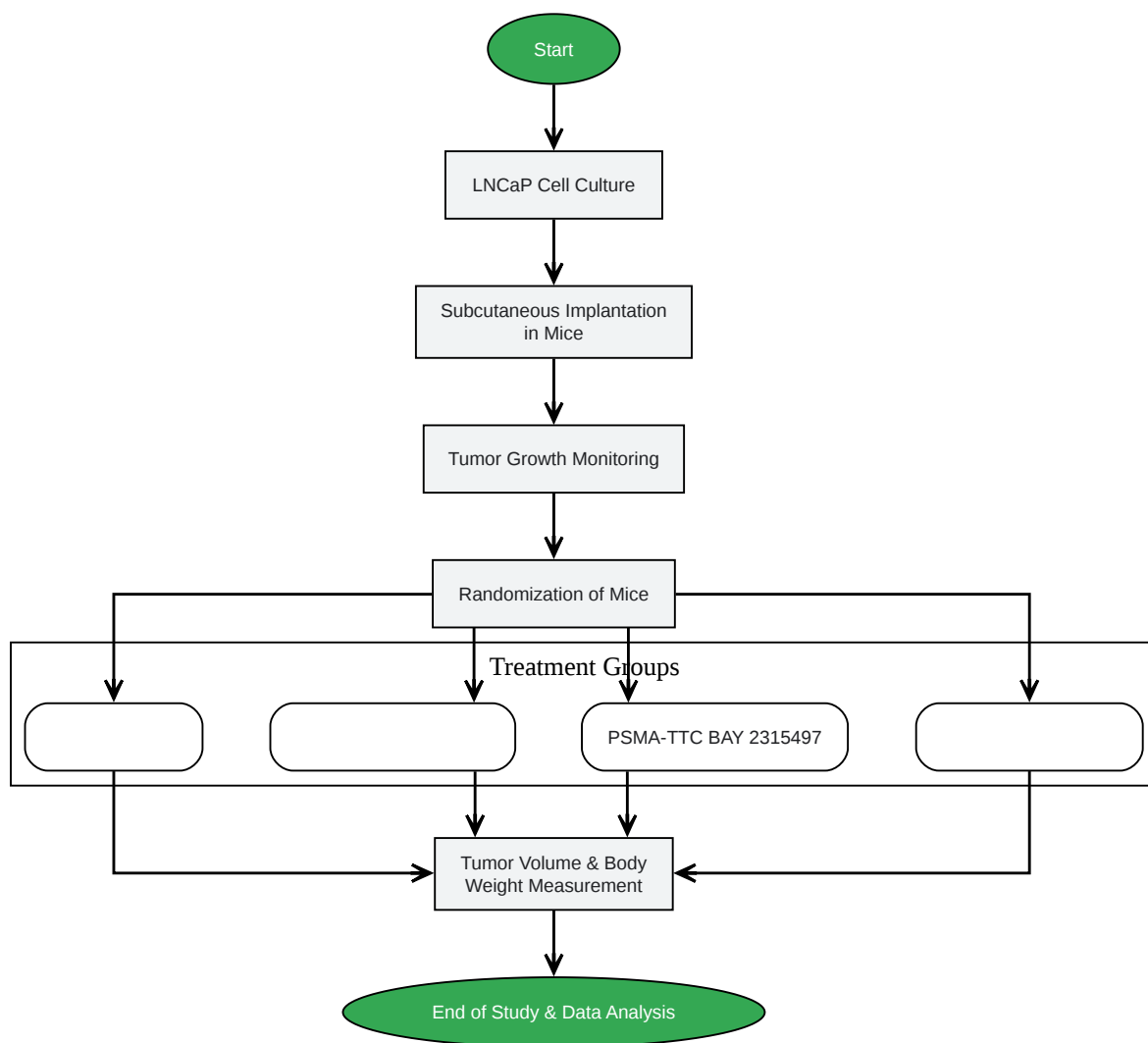
### Signaling Pathway



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Caption: **BAY-8400** inhibits DNA-PKcs in the NHEJ pathway.

## Experimental Workflow: In Vivo Efficacy Study



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Caption: Workflow for assessing in vivo efficacy of **BAY-8400**.



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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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